2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid
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Overview
Description
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a chemical compound with the molecular formula C8H14N2O2S2 and a molecular weight of 234.34 g/mol . It is characterized by the presence of a piperazine ring substituted with a methyl group and a carbonothioylthio group attached to an acetic acid moiety .
Preparation Methods
The synthesis of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid typically involves the reaction of 4-methylpiperazine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The carbonothioylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with specific binding sites, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid can be compared with similar compounds such as:
2-((4-Methylpiperazine-1-carbonothioyl)thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-((4-Methylpiperazine-1-carbonothioyl)thio)butyric acid: Contains a butyric acid moiety.
2-((4-Methylpiperazine-1-carbonothioyl)thio)valeric acid: Features a valeric acid moiety. These compounds share the piperazine and carbonothioylthio groups but differ in the length and structure of the carboxylic acid chain, which can influence their chemical properties and biological activities.
Biological Activity
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a compound that belongs to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with a carbonothioyl group and an acetic acid moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Structural Formula
Antiproliferative Effects
Research has indicated that piperazine derivatives, including this compound, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as HepG2 (liver cancer), PC3 (prostate cancer), and MCF7 (breast cancer). The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Inhibition of Enzymatic Activity
Piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Virtual screening studies suggest that these compounds bind effectively to the enzyme's active sites, potentially leading to therapeutic applications in cognitive disorders .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity , particularly against various fungal strains and Trichomonas vaginalis. The mode of action appears to involve disruption of cellular integrity through sulfhydryl group interactions, which may lead to cell death .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating a series of piperazine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compounds were noted for their ability to inhibit tubulin polymerization effectively .
- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of piperazine derivatives. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a possible role in treating neurodegenerative diseases .
- Antimicrobial Efficacy : A comprehensive evaluation of various piperazine derivatives revealed significant antifungal and antitrichomonal activities. For instance, specific compounds demonstrated minimum effective concentrations (MEC) as low as 0.06 mM against Trichomonas vaginalis .
Table 1: Biological Activity Summary of Piperazine Derivatives
Compound | Activity Type | Target Organism | IC50/MEC (mM) |
---|---|---|---|
C11 | Antiproliferative | HepG2 | 1.17 |
C11 | Antiproliferative | PC3 | 2.48 |
C11 | Antiproliferative | MCF7 | 1.47 |
S1 | Acetylcholinesterase Inhibition | - | - |
S3 | Antifungal | Candida spp. | 0.069 |
S4 | Anti-Trichomonas | Trichomonas vaginalis | 0.14 |
Properties
IUPAC Name |
2-(4-methylpiperazine-1-carbothioyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-2-4-10(5-3-9)8(13)14-6-7(11)12/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQJANRYSFHQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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